molecular formula C10H11Cl2NO B8300511 n-(3,4-Dichlorobenzyl)-n-methyl-acetamide

n-(3,4-Dichlorobenzyl)-n-methyl-acetamide

Cat. No. B8300511
M. Wt: 232.10 g/mol
InChI Key: LREHMVDHPBHNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorobenzyl)-n-methyl-acetamide is a useful research compound. Its molecular formula is C10H11Cl2NO and its molecular weight is 232.10 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide

InChI

InChI=1S/C10H11Cl2NO/c1-7(14)13(2)6-8-3-4-9(11)10(12)5-8/h3-5H,6H2,1-2H3

InChI Key

LREHMVDHPBHNFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (3,4-dichlorobenzyl)-methylamine (0.50 g, 2.63 mmol) (Shapiro et al. J. Amer. Chem. Soc., (1959) 81, 3725) in a mixture of tetrahydrofuran (20 ml) and 40% aqueous sodium acetate (10 ml) was cooled to 0–5° C. (ice bath) and treated with a solution of acetyl chloride (0.3 g in tetrahydrofuran) added dropwise over 5 min. After 1 h at 0–5° C., the reaction mixture was diluted with ethyl acetate, washed successively with 1 N hydrochloric acid, saturated sodium bicarbonate, brine and dried (magnesium sulfate). Evaporation of the solvent and distillation of the residue in vacuo gave 0.51 g (83% yield) of the title amide as a clear oil: bp 110–120° C./0.2 torr, (bulb to bulb distillation, air bath temperature). 1HNMR 400 MHz (CDCl3) δ (ppm), mixture of rotamers: 2.36 and 2.39 (3H, 2 s, COCH3), 3.16 (3H, s, NCH3), 4.70 and 4.75 (2H, 2 s, NCH2), 7.2–7.7 (3H, m, aromatics). Anal. calcd for C10H11Cl2NO: C, 51.74; H, 4.78; N, 6.03. Found: C, 51.70; H, 4.77; N, 6.04.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
83%

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